molecular formula C27H24N2O6 B2694631 Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate CAS No. 1206990-52-4

Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate

Cat. No.: B2694631
CAS No.: 1206990-52-4
M. Wt: 472.497
InChI Key: JXZRUOMOPSNWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate is a quinoline-based ester derivative with a complex substitution pattern. The compound features:

  • A quinoline core substituted at the 2-position with a 4-methoxyphenyl group.
  • A 6-position amide linkage to 2-methoxybenzoic acid.
  • A 4-position oxygen atom connected to a methyl acetate group.

Properties

IUPAC Name

methyl 2-[6-[(2-methoxybenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O6/c1-32-19-11-8-17(9-12-19)23-15-25(35-16-26(30)34-3)21-14-18(10-13-22(21)29-23)28-27(31)20-6-4-5-7-24(20)33-2/h4-15H,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZRUOMOPSNWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various quinoline derivatives with altered functional groups.

Scientific Research Applications

Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological potential, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate involves its interaction with specific molecular targets. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Table 1: Key Structural Differences
Compound Name Substituents at Quinoline Positions Molecular Formula Molecular Weight logP
Target Compound 2-(4-MeOPh), 6-(2-MeOBz-amido) C₂₆H₂₀F₂N₂O₅ 478.45 5.18
Methyl 2-{[2,8-bis(trifluoromethyl)-quinolin-4-yl]oxy}acetate 2,8-bis(CF₃) C₁₄H₉F₆NO₃ 353.22 N/A
Ethyl {[6-(benzylcarbamido)-2-(4-MePh)quinolin-4-yl]oxy}acetate 6-(benzylcarbamido), 2-(4-MePh) C₂₈H₂₇N₃O₄ 469.54 5.66
Methyl {[6-(2-MeBz-amido)-2-Ph-quinolin-4-yl]oxy}acetate 2-Ph, 6-(2-MeBz-amido) C₂₆H₂₂N₂O₅ 442.47 5.66

Key Observations :

  • Electron-Withdrawing vs.
  • Amide Linkage Variations: Replacement of 2-methoxybenzamido (target compound) with benzylcarbamido (Ethyl {[6-(benzylcarbamido)...}) increases hydrogen bond donors from 1 to 2, impacting receptor binding .

Crystallographic and Conformational Analysis

Table 2: Structural Parameters from X-ray Diffraction
Compound Bond Lengths (Å) Dihedral Angles (°) Crystal System Space Group
Methyl 2-{[2,8-bis(trifluoromethyl)-quinolin-4-yl]oxy}acetate N–C9: 1.311, O1–C7: 1.350 1.59 (quinoline vs. benzene) Monoclinic P2₁/c
Target Compound (predicted) N–C (amide): ~1.33 Quinoline-methoxybenzamido: ~10–15° N/A N/A

Key Observations :

  • The trifluoromethyl analog exhibits a planar quinoline core with minimal distortion (dihedral angle = 1.59°), favoring π-π stacking interactions .
  • The target compound’s 2-methoxybenzamido group likely introduces greater torsional strain due to steric hindrance between the methoxy and quinoline rings.

Pharmacological and Physicochemical Properties

Table 3: Predicted ADME Properties
Compound logSw (Solubility) Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound -5.22 8 67.1
Ethyl {[6-(benzylcarbamido)...} -5.52 7 69.7
Methyl {[6-(2-MeBz-amido)...} N/A 7 ~65.0

Key Observations :

  • The target compound’s higher polar surface area (67.1 Ų) compared to its trifluoromethyl analog suggests improved aqueous solubility, critical for oral bioavailability .
  • Substitution with fluorine (e.g., 2,6-difluoro in L482-1085) increases logP (lipophilicity) but may reduce metabolic stability due to oxidative susceptibility .

Biological Activity

Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate is a complex organic compound belonging to the quinoline family, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl 2-[6-[(2-methoxybenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
  • Molecular Formula : C27H24N2O6
  • CAS Number : 1206990-52-4

The compound features a quinoline core substituted with methoxybenzamido and methoxyphenyl groups, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common method employs the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts under mild conditions to form carbon-carbon bonds. The general synthetic route can be summarized as follows:

  • Preparation of Precursors : Synthesize suitable starting materials such as substituted quinolines and benzamides.
  • Coupling Reaction : Conduct a Suzuki–Miyaura coupling to form the core structure.
  • Functionalization : Introduce methoxy groups and other substituents through targeted reactions.

Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an inducer of endogenous antimicrobial peptides (AMPs). These peptides play a crucial role in the innate immune response against pathogens. The compound has been shown to significantly enhance the expression of various AMPs in vitro, suggesting its utility in developing new antimicrobial therapies .

Anticancer Activity

The compound's anticancer properties have also been investigated. Research indicates that it may inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia. The mechanism appears to involve the disruption of key cellular pathways associated with growth and survival, possibly through interaction with specific molecular targets such as enzymes or receptors involved in cell signaling.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity : The quinoline core may interact with enzymes critical for cellular metabolism and proliferation.
  • Modulation of Gene Expression : The compound may influence the transcriptional activity of genes involved in immune response and cancer progression.

Case Studies and Research Findings

  • Study on Antimicrobial Peptides :
    • A study demonstrated that treatment with this compound resulted in a significant increase in the levels of various AMPs in cultured cells, indicating its potential as an antimicrobial agent .
  • Anticancer Efficacy :
    • In vitro assays revealed that this compound inhibited the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.